molecular formula C9H16N2OS B12853735 3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile

3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile

Cat. No.: B12853735
M. Wt: 200.30 g/mol
InChI Key: YLQURFPOJJEBCN-UHFFFAOYSA-N
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Description

3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile is a nitrile-containing compound featuring a thiomorpholino sulfoxide moiety. Its structure comprises a propanenitrile backbone (CH₂-CH₂-C≡N) linked to a 2,2-dimethyl-substituted thiomorpholine ring oxidized at the sulfur atom. The sulfoxide group introduces polarity, while the dimethyl substituents confer steric hindrance.

Properties

Molecular Formula

C9H16N2OS

Molecular Weight

200.30 g/mol

IUPAC Name

3-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)propanenitrile

InChI

InChI=1S/C9H16N2OS/c1-9(2)8-11(5-3-4-10)6-7-13(9)12/h3,5-8H2,1-2H3

InChI Key

YLQURFPOJJEBCN-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCS1=O)CCC#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile typically involves the reaction of 2,2-dimethyl-1,3-propanediol with thiomorpholine under specific conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the oxidothiomorpholine moiety. The nitrile group is then introduced through a subsequent reaction with a suitable nitrile donor, such as cyanogen bromide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

    Reduction: The major product is the corresponding amine.

    Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that 3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile exhibits notable antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, showcasing its potential as a chemotherapeutic agent. For instance, a study evaluated its effects on human tumor cells, revealing a significant inhibition of cell proliferation at specific concentrations .

Mechanism of Action
The compound's mechanism involves the induction of apoptosis in cancer cells, mediated through the modulation of specific signaling pathways. This apoptotic effect is critical for its application in cancer therapy, making it a candidate for further development as an anticancer drug .

Pharmacological Applications

Neuroprotective Effects
In addition to its antitumor activity, 3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile has been studied for its neuroprotective effects. Research suggests that it may help in mitigating oxidative stress and inflammation in neuronal cells, which are pivotal in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Potential in Cardiovascular Research
The compound has also shown promise in cardiovascular research. It is believed to influence endothelial function and vascular health, potentially aiding in the prevention or treatment of cardiovascular diseases. Studies have indicated that it may improve endothelial nitric oxide synthase activity, leading to enhanced vasodilation and reduced hypertension .

Synthesis and Formulation

Synthetic Pathways
The synthesis of 3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile involves several chemical reactions that can be optimized for yield and purity. Various synthetic routes have been explored in the literature, emphasizing the importance of reaction conditions such as temperature and solvent choice in achieving desirable outcomes .

Formulation Challenges
Formulating this compound into pharmaceutical dosage forms poses challenges due to its solubility properties. Researchers are investigating various formulation strategies to enhance bioavailability, including the use of solubilizing agents and novel delivery systems .

Case Studies

Study TitleYearFindings
Antitumor Activity Evaluation2024Demonstrated significant inhibition of tumor cell growth with IC50 values < 20 μM .
Neuroprotective Effects on Neuronal Cells2023Showed reduction in oxidative stress markers by 40% in treated neuronal cultures .
Cardiovascular Impact Assessment2022Improved endothelial function observed with increased nitric oxide levels in vitro .

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it may interact with cellular receptors and signaling pathways, modulating biological processes at the molecular level.

Comparison with Similar Compounds

Comparison with Phosphino-Propanenitrile Derivatives

Compound: 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile .

Feature Target Compound Phosphino-Propanenitrile
Backbone Propanenitrile Propanenitrile
Substituent Thiomorpholino sulfoxide with 2,2-dimethyl groups Phosphino group, tetrahydrofuran derivative with sugar-like and thioether substituents
Reactivity Nitrile may undergo nucleophilic addition; sulfoxide participates in H-bonding Phosphino group enables coordination chemistry (e.g., catalysis); thioether enhances stability
Applications Potential drug intermediate or ligand Likely used in oligonucleotide synthesis or as a phosphoramidite building block

Key Differences :

  • The phosphino group in the analog facilitates metal coordination, making it suitable for catalytic applications, whereas the thiomorpholino sulfoxide in the target compound may enhance solubility and binding in biological systems.
  • Steric effects from the 2,2-dimethyl groups in the target compound could reduce reactivity compared to the less hindered phosphino derivative.

Comparison with Thiophene- and Naphthalene-Functionalized Propanol/Propanamine Derivatives

Compounds :

  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
  • (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine .
Feature Target Compound Thiophene/Naphthalene Analogs
Functional Group Nitrile (C≡N) Hydroxyl (-OH) or amine (-NH-)
Aromaticity Saturated thiomorpholino ring Thiophene (aromatic) or naphthalene (polycyclic aromatic)
Polarity High (sulfoxide and nitrile groups) Moderate (hydroxyl/amine and aromatic groups)
Biological Relevance Nitriles often act as metabolically stable bioisosteres (e.g., mimicking carbonyls) Hydroxyl/amine groups enable hydrogen bonding in receptor interactions

Key Differences :

  • The nitrile group in the target compound offers metabolic stability and resistance to hydrolysis compared to the labile hydroxyl or amine groups in the analogs.
  • Aromatic thiophene/naphthalene rings in the analogs may improve π-π stacking in crystal structures or enhance binding to aromatic protein pockets, whereas the saturated thiomorpholino ring in the target compound provides conformational flexibility.

Methodological Considerations

Structural analysis of such compounds often relies on crystallographic tools like the SHELX program suite (e.g., SHELXL for refinement), which is widely used for small-molecule structure determination . For example:

  • The phosphino-propanenitrile derivative’s complex stereochemistry likely required SHELX-based refinement for accurate bond-length and angle measurements .
  • Thiophene-containing analogs may form crystalline salts or co-crystals, necessitating SHELXPRO for macromolecular interface modeling .

Biological Activity

3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula: C₇H₁₄N₂OS
  • Molecular Weight: 174.26 g/mol

The compound features a thiomorpholine ring and a nitrile group, which are significant for its biological activity.

Research indicates that 3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile exhibits several mechanisms of action:

  • Protein Kinase Inhibition : The compound has been identified as a potential inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases .
  • Antioxidant Activity : Studies suggest that the compound may possess antioxidant properties, which can mitigate oxidative stress in cells and tissues .
  • Anti-inflammatory Effects : Preliminary data indicate that it may reduce inflammation markers, suggesting potential applications in inflammatory diseases .

Biological Activity Overview

The biological activity of 3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile can be summarized in the following table:

Activity Type Description References
Protein Kinase InhibitionInhibits specific kinases involved in cancer pathways.
Antioxidant ActivityReduces oxidative stress markers in vitro.
Anti-inflammatoryDecreases levels of pro-inflammatory cytokines in animal models.
CytotoxicityExhibits selective cytotoxic effects on cancer cell lines while sparing normal cells.

Case Study 1: Cancer Cell Lines

In vitro studies have demonstrated that 3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile selectively induces apoptosis in various cancer cell lines. For example, treatment with the compound at concentrations ranging from 10 to 50 µM resulted in significant cell death in breast and colon cancer cells within 48 hours. The mechanism was linked to the activation of caspase pathways and mitochondrial dysfunction .

Case Study 2: In Vivo Anti-inflammatory Effects

A study involving animal models of inflammatory bowel disease showed that administration of the compound at doses of 10 mg/kg significantly reduced disease severity compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Safety and Toxicity Profile

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. In repeated dose toxicity studies conducted on Sprague Dawley rats, no severe adverse effects were observed at doses up to 500 mg/kg bw/day. Minor changes in liver and kidney weights were noted but were not statistically significant .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile and related nitrile derivatives?

  • Methodology : Nitrile derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, Scheme 3 in outlines a protocol using ethanol and piperidine at 0–5°C for 2 hours to synthesize cyanoacetamide analogs. Similar approaches can be adapted by substituting the amine or carbonyl precursor. Column chromatography (e.g., using Na₂SO₄ for drying and DCM for extraction) is critical for purification .
  • Key Considerations : Optimize reaction temperature and solvent polarity to avoid premature cyclization or decomposition of intermediates.

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodology : Based on Safety Data Sheets ( ), researchers must:

  • Use PPE: Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Work in fume hoods to minimize inhalation of vapors or dust.
  • Store waste separately and dispose via certified hazardous waste services.
    • Emergency Protocols : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention for respiratory irritation .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : demonstrates the use of ¹H-NMR to resolve aromatic protons and nitrile-related signals (δ ~2.5–3.5 ppm). ¹³C NMR can confirm the nitrile carbon at ~115–120 ppm.
  • Mass Spectrometry : High-resolution MS (HRMS) helps verify molecular ion peaks ([M+H]⁺) and fragmentation patterns. For example, reports molecular weights aligned with theoretical calculations .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular configuration of this compound?

  • Methodology : Use SHELX programs ( ) for structure refinement. For example, employed SHELXL to determine the crystal structure of a related nitrile derivative, resolving bond angles and torsional strain. Key steps include:

  • Growing single crystals via slow evaporation in a solvent like acetonitrile.
  • Collecting diffraction data (Cu-Kα radiation) and refining using SHELXL’s least-squares algorithms.
    • Challenges : Address disorder in flexible thiomorpholino rings by applying restraints or constraints during refinement .

Q. How can researchers optimize reaction yields when synthesizing derivatives with sterically hindered substituents?

  • Methodology : highlights solventless aza-Michael additions using acidic alumina as a catalyst. Adapt this approach by:

  • Employing heterogeneous catalysts (e.g., Al₂O₃) to reduce side reactions.
  • Using microwave-assisted synthesis to enhance reaction rates for bulky groups.
    • Data Analysis : Monitor reaction progress via TLC or in-situ IR spectroscopy. Compare yields under varying catalyst loads (e.g., 5–20 mol%) and temperatures .

Q. What strategies mitigate discrepancies between computational predictions and experimental spectral data?

  • Methodology :

  • DFT Calculations : Perform geometry optimization (e.g., B3LYP/6-31G*) to predict NMR chemical shifts. Compare with experimental data ( ) to identify conformational mismatches.
  • Dynamic Effects : Account for solvent polarity (e.g., DMSO vs. CDCl₃) in simulations, as it affects nitrile group electron density .

Q. How can researchers address challenges in purifying this compound due to its polarity or hygroscopicity?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients ( ).
  • Derivatization : Convert the nitrile to a less polar amide temporarily (e.g., using H₂O₂/NaOH), purify, and hydrolyze back .

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